molecular formula C9H13NO3S B13678532 Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate

Cat. No.: B13678532
M. Wt: 215.27 g/mol
InChI Key: SUPDVEFKQJYUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-5-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-[2-(trifluoromethyl)-5-thiazolyl]propanoate
  • Ethyl 3-Hydroxy-3-(2-chloro-5-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(2-phenyl-5-thiazolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is unique due to the presence of the 2-methyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is a thiazole-bearing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The thiazole ring contributes to various biological activities, including anticancer and antimicrobial properties. The specific structure of this compound can be represented as follows:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
A-431<10Induction of apoptosis via Bcl-2 inhibition
Jurkat<15Cell cycle arrest at G1 phase

The compound demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapy agent, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties. This compound has been tested against various bacterial strains.

Case Study: Antibacterial Efficacy

A series of experiments assessed the antibacterial activity of the compound against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that the compound binds to proteins involved in apoptosis pathways, primarily through hydrophobic interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer and antimicrobial properties. For instance, substituents such as methoxy and halogens have been shown to improve efficacy .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C9H13NO3S/c1-3-13-9(12)4-7(11)8-5-10-6(2)14-8/h5,7,11H,3-4H2,1-2H3

InChI Key

SUPDVEFKQJYUMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=C(S1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.